molecular formula C14H21NO3 B5724791 Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B5724791
M. Wt: 251.32 g/mol
InChI Key: YAIQQLJKOHLQBV-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It features a piperidine ring substituted with an ethyl ester group and a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 5-methylfuran-2-carboxaldehyde with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Piperidine derivatives with different substituents on the ring.

Scientific Research Applications

Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl piperidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-methylfuran-2-carboxylate: Similar furan ring but lacks the piperidine moiety.

    Piperidine-4-carboxylic acid derivatives: Various derivatives with different substituents on the piperidine ring.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-17-14(16)12-6-8-15(9-7-12)10-13-5-4-11(2)18-13/h4-5,12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIQQLJKOHLQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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